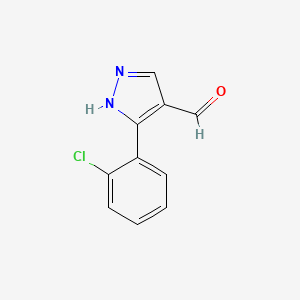

5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

説明

5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a 2-chlorophenyl substituent at the 5-position and an aldehyde group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . While the exact molecular formula and weight of this compound are inconsistently reported in available sources (e.g., lists conflicting molecular weights and formulas), its core structure is unambiguous: a pyrazole scaffold with a 2-chlorophenyl group and an aldehyde functional group. This compound serves as a key intermediate in synthesizing biologically active derivatives, such as thiazolidinones and hydrazones .

特性

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)10-7(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGOFFLTNRLZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240949 | |

| Record name | 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199682-74-1 | |

| Record name | 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199682-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine, which is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acids and derivatives under controlled conditions:

-

Potassium permanganate (KMnO₄) : Oxidizes the aldehyde to 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Subsequent esterification with ethanol yields ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (Scheme 1) .

-

Pyridinium chlorochromate (PCC) : Converts alcohols to aldehydes in dichloromethane (8-hour reaction at 25°C) .

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole alcohol | PCC in CH₂Cl₂ | Aldehyde | 55–80 |

Condensation Reactions

The aldehyde group forms Schiff bases and α,β-unsaturated ketones:

-

With amines : Reacts with cyclohexylamine to form 5-cyclohexylamino derivatives via nucleophilic substitution (e.g., 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) .

-

With active methylene compounds : Condensation with hippuric acid produces 5-oxazolones (e.g., compound 95 ) .

-

Knoevenagel condensation : Forms chalcone derivatives with acetophenones in methanol under basic conditions (e.g., 1-(2,4-dichloro-5-fluorophenyl)-3-(pyrazol-4-yl)prop-2-en-1-one) .

Nucleophilic Substitution

The chlorine atom at position 5 participates in substitution reactions:

-

With amines : Cyclohexylamine substitutes the 5-chloro group in ethanol under reflux, yielding 5-cyclohexylamino derivatives (e.g., compound I vs. II , depending on pyrazole substituents) .

-

With alkoxides : Sodium methoxide in methanol replaces chlorine with methoxy groups .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the pyrazole core:

-

Suzuki–Miyaura coupling : Triflate intermediates derived from pyrazole alcohols react with arylboronic acids to form biaryl derivatives (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) .

-

Heck coupling : Alkenes are introduced using Pd(OAc)₂ and PPh₃ in DMF at 100°C .

Reductive Amination

The aldehyde undergoes reductive amination with primary/secondary amines:

-

Sodium cyanoborohydride (NaBH₃CN) : Converts imine intermediates to amines in methanol (e.g., synthesis of 4-[(cyclohexylamino)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol) .

Halogenation

Iodination at specific positions enhances reactivity:

科学的研究の応用

Types of Reactions

The compound can undergo several significant chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to primary alcohols using agents like sodium borohydride.

- Substitution : The chlorine atom on the phenyl ring can be replaced with various nucleophiles.

Biological Activities

Research indicates that 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, making it a subject of interest in pharmacology.

Antimicrobial and Antifungal Properties

Studies have shown that pyrazole derivatives possess notable antimicrobial and antifungal activities. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various bacterial strains such as E. coli and Staphylococcus aureus, with some compounds demonstrating significant inhibitory effects comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activities, with several compounds showing effectiveness similar to established drugs like diclofenac sodium .

Potential in Drug Development

This compound serves as a scaffold for drug design due to its ability to form covalent bonds with nucleophilic sites on proteins. This mechanism may lead to modulation of enzyme activity, making it a candidate for developing new pharmaceuticals targeting inflammation, pain relief, and microbial infections .

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals. Its versatility allows it to serve as an intermediate in synthesizing more complex heterocyclic compounds for various industrial applications.

Case Studies

Several studies have documented the applications of pyrazole derivatives:

- Anti-inflammatory Activity : A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for anti-inflammatory properties. Compounds exhibited maximum activity compared to diclofenac sodium .

- Antimicrobial Screening : Research on novel 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives revealed promising activity against monoamine oxidase B (MAO-B) isoforms alongside anti-inflammatory effects .

作用機序

The mechanism of action of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity .

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and receptor-binding activities. For instance, trifluoromethyl-substituted derivatives (e.g., 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) exhibit potent interactions due to increased electrophilicity .

- Heterocyclic substituents (furan, thiophene) improve antimicrobial activity by facilitating membrane penetration or target binding .

- Oxime derivatives (e.g., ) introduce hydrogen-bonding capabilities, influencing crystal packing and solubility .

Structural and Physicochemical Comparisons

Table 2: Structural and Physicochemical Properties

*Inferred from pyrazole core and substituent stoichiometry; †Calculated based on formula.

生物活性

5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 199682-74-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

This compound is characterized by the presence of a pyrazole ring with a chlorophenyl substituent and an aldehyde functional group. Its structure can be represented as follows:

The compound's unique structure contributes to its reactivity and interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a series of Schiff bases derived from this compound exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Schiff Base 1 | Staphylococcus aureus | 0.25 μg/mL |

| Schiff Base 2 | E. coli | 0.50 μg/mL |

| Schiff Base 3 | Pseudomonas aeruginosa | 0.75 μg/mL |

These findings indicate that modifications to the core structure can enhance antimicrobial efficacy, suggesting potential for further development in pharmaceutical applications .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro and in vivo studies. One notable study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 | 6.43 |

| Derivative B | HT-29 | 9.83 |

| Derivative C | PC-3 | 8.50 |

In vivo studies using Ehrlich ascites carcinoma-bearing mice revealed that specific derivatives significantly increased survival rates and reduced tumor growth, indicating their potential as anticancer agents .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, research has shown that compounds related to this compound possess anti-inflammatory properties. These compounds were tested in models of carrageenan-induced edema, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity

| Compound | Model | Inhibition (%) |

|---|---|---|

| Derivative D | Carrageenan-induced edema | 75% |

| Derivative E | Acetic acid-induced edema | 68% |

These results suggest that the compound may interfere with inflammatory pathways, providing a basis for further exploration in therapeutic contexts .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolism.

- Anticancer Mechanism : It appears to induce apoptosis in cancer cells through pathways involving caspases and may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling.

- Anti-inflammatory Effects : The compound potentially modulates the release of pro-inflammatory cytokines and inhibits cyclooxygenase (COX) enzymes.

Q & A

Q. What are the common synthetic routes for 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) in DMF to introduce the aldehyde group . Key variables affecting yield include:

- Temperature : Optimal yields (60–70%) are achieved at 80–90°C.

- Solvent : DMF acts as both solvent and formylating agent.

- Substituent effects : Electron-withdrawing groups on the aryl ring (e.g., 2-chlorophenyl) enhance electrophilic substitution efficiency.

Alternative routes involve halogenation followed by formylation, as seen in derivatives like 5-chloro-1-methyl-3-(trifluoromethyl) analogs, where trifluoromethyl chloride is introduced prior to formaldehyde treatment under alkaline conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?

Essential techniques include:

- ¹H/¹³C NMR : Confirms the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons.

- IR Spectroscopy : A strong C=O stretch (∼1680 cm⁻¹) and C-Cl absorption (∼750 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole ring substitution pattern) .

Discrepancies between NMR and crystallographic data (e.g., unexpected tautomerism) require cross-validation via DFT calculations or additional experiments like NOESY for spatial confirmation .

Q. What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the crystal structure determined, and which software tools are standard?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Rigaku SCXmini) with Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 for high-quality datasets .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic motion .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Solubility : Limited in water; dissolves in polar aprotic solvents (DMF, DMSO).

- Melting Point : Ranges 140–145°C for derivatives like 5-chloro-3-methyl-1-phenyl analogs .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) for long-term stability .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis pathways?

- DFT Calculations : Model transition states for formylation reactions (e.g., Vilsmeier-Haack) to identify rate-limiting steps. For example, B3LYP/6-31G(d) optimizes geometries and calculates activation energies .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging pyrazole’s role as a pharmacophore .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., aldehyde rotation) that may explain discrepancies between solution and solid-state structures .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O) in crystallographic data to validate packing forces versus solution behavior .

Q. How can synthetic byproducts be minimized in large-scale preparations?

Q. What are the implications of substituent variation on the pyrazole ring for material or pharmacological applications?

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase thermal stability and alter dipole moments, relevant for optoelectronic materials .

- Biological Activity : Carbaldehyde derivatives serve as precursors for Schiff bases or hydrazones, which exhibit antimicrobial or anticancer properties in analogous pyrazole systems .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?

- Steric Effects : Bulky substituents at the 1-position (e.g., 2,4-dichlorophenyl) direct electrophilic attacks to the 4-carbaldehyde group .

- Electronic Effects : Electron-deficient pyrazole rings favor nucleophilic addition at the aldehyde, while electron-rich systems may undergo cyclization (e.g., oxime formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。